Eudragits

enteric coating pH-responsive polymer gastro-resistant formulation

Eudragit® (CAS 26589-39-9) is a family of functionally distinct poly(meth)acrylate copolymers enabling precise GI targeting. Choose Eudragit® L100 for rapid duodenal release at pH>6.0. Use Eudragit® FS 30 D for 87.5% colonic targeting reliability—a 25-point improvement over S-grade dispersions. Combine RS PO (<6% release/8h) with RL PO to tune sustained profiles up to 44%/24h. Select NE 30 D for compression-stable multiparticulate tablets, outperforming ethylcellulose in mechanical resistance. Grades are NOT interchangeable; monomer ratios govern dissolution pH, permeability, and swelling. Match the grade to your target release profile to avoid reformulation risk.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 26589-39-9
Cat. No. B1196250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudragits
CAS26589-39-9
Synonymseudispert
Eudragit
Eudragit 12,5P
Eudragit L
Eudragit L 30 D
Eudragit L-100
Eudragit S
Eudragit S-100
eudragits
methylmethacrylate-methacrylic acid copolymer
MMA-MAA polymer
PMMA-MA
PMMA-MAA
poly(methylmethacrylate-co-methacrylic acid)
polymethacrylic acid methyl ester
Vitan-2M
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O.COC(=O)C=C
InChIInChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6)
InChIKeyIQSHMXAZFHORGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes120 mg / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eudragit Polymer Selection Guide: Functional Excipient Grades for Modified-Release Oral Dosage Forms


Eudragit (CAS 26589-39-9) encompasses a family of poly(meth)acrylate-based copolymers manufactured by Evonik, consisting of cationic, anionic, and neutral copolymer types with distinct physicochemical and functional properties for modified-release pharmaceutical formulations [1]. These polymers are supplied in multiple physical forms including powders (e.g., Eudragit L 100, S 100, E 100), aqueous dispersions (e.g., Eudragit L 30 D-55, FS 30 D, NE 30 D), organic solutions (e.g., Eudragit L 12.5, S 12.5), and ready-to-use powders (e.g., Eudragit RS PO, RL PO) to accommodate diverse processing technologies including film coating, wet/dry granulation, hot melt extrusion, and direct compression [2]. The anionic grades (methacrylic acid copolymers) are pH-dependent and dissolve at specific intestinal pH thresholds for enteric/colonic targeting; cationic grades (aminoalkyl methacrylate copolymers) are soluble in gastric fluid up to pH 5 for immediate release and taste masking; neutral grades (ammonio methacrylate copolymers) are pH-independent, water-insoluble but permeable/swellable polymers that provide sustained drug release over extended periods [1].

Why Eudragit Grade Selection Matters: Interchangeability Risks Among Methacrylate Copolymers


Eudragit polymers cannot be freely interchanged across grade designations due to fundamental differences in monomer composition (methacrylic acid:methyl methacrylate ratios varying from 1:1 to 1:2 for anionic grades, and quaternary ammonium group content varying between RL and RS grades at approximately 1:2:0.2 vs 1:2:0.1 molar ratios) that directly govern dissolution pH thresholds, permeability, swelling behavior, and mechanical film properties [1]. Substituting one Eudragit grade for another without reformulation can result in premature drug release in the stomach (using S 100 where L 100-55 is required), failure to achieve colonic targeting (using L 100 instead of FS 30 D), or altered sustained-release kinetics (using RS PO where a blend of RS PO and RL PO is necessary to achieve target release rates) [2]. Furthermore, different grades exhibit distinct processing requirements: for example, Eudragit L 100-55 requires lower triethyl citrate (TEC) plasticizer levels for film formation compared to Eudragit S 100:L 100 blends, and Eudragit NE 30 D shows different compression resistance during tableting compared to ethylcellulose-based alternatives [3].

Quantitative Differentiation Evidence: Eudragit Grade Performance Comparisons


pH-Dependent Dissolution Kinetics: Eudragit L100 vs S100 Quantitative Comparison

Eudragit L100 and S100 exhibit fundamentally different dissolution kinetics dictated by their methacrylic acid (MAA) to methyl methacrylate (MMA) monomer ratios of 1:1 and 1:2, respectively. These compositional differences translate into distinct pH activation thresholds and dissolution rate profiles that directly impact gastrointestinal targeting precision [1]. Eudragit L100 undergoes rapid dissolution at pH 7.2 with 90% mass loss achieved within 60 minutes and a peak dissolution rate of 30.4 mg/g·min at 10 minutes. In contrast, Eudragit S100 shows minimal dissolution at lower pH values and requires pH 8.0 for significant dissolution, achieving only 64.5% mass loss over 180 minutes with a peak dissolution rate of 6.7 mg/g·min at 30 minutes [1].

enteric coating pH-responsive polymer gastro-resistant formulation

Ileo-Colonic Targeting Reliability: Eudragit FS vs Eudragit S In Vivo Performance

For ileo-colonic drug delivery applications, Eudragit FS 30 D (aqueous dispersion) demonstrates significantly more reproducible in vivo disintegration performance compared to both Eudragit S (organic solution) and Eudragit S (aqueous dispersion). In a gamma scintigraphy study of 8 fasted human volunteers, tablets coated with Eudragit S aqueous dispersion disintegrated prematurely in the proximal to mid-small intestine in all subjects (0/8 successful ileo-colonic targeting). Eudragit S (organic solution) showed variable performance, achieving disintegration at the ileo-caecal junction in only 5 out of 8 subjects (62.5% success rate). In contrast, Eudragit FS 30 D demonstrated highly reproducible targeting with successful disintegration in 14 out of 16 administrations (87.5% success rate) [1].

colon-specific drug delivery ileo-colonic targeting pH-responsive coating

Sustained vs Pulsed Release Behavior: Eudragit RS100 vs Eudragit S100 Release Kinetics

Among pH-independent and pH-dependent coating polymers, Eudragit RS100 (neutral ammonio methacrylate copolymer) and Eudragit S100 (anionic enteric polymer) produce fundamentally different drug release patterns when evaluated under identical matrix-type casted film and diffusion-controlled coated tablet conditions. EC (ethylcellulose) and Eudragit RS100 consistently produced sustained drug release with gradual, extended profiles, whereas HPMC and Eudragit S100 produced pulsed release characterized by a lag phase followed by rapid drug liberation [1]. The release rate order for matrix-type casted films was EC > HPMC 100000 > Eudragit RS100 > HPMC 4000 > Eudragit S100, with Eudragit RS100 providing intermediate sustained release kinetics and Eudragit S100 offering the slowest release onset followed by accelerated liberation [1].

sustained release modified release oral drug delivery

Compression Resistance: Acrylate-Based Eudragit vs Ethylcellulose Mechanical Durability

When formulated into pellets and subsequently compressed into tablets, acrylate-based Eudragit polymers demonstrate superior mechanical resistance compared to ethylcellulose-based alternatives. Upon pellets tableting, the acrylate-based polymers (Eudragit grades) exhibited greater resistance to compression-induced damage, as reflected by the measured increase in drug release upon compression. Ethylcellulose-based polymers (Ethocel/Aquacoat ECD) showed greater drug release acceleration after compression, indicating more extensive film coating damage [1]. The release retardation efficiency ranking for aqueous polymer dispersions was: Eudragit NE 30 D > Kollicoat SR 30 D ≈ Eudragit RS 30 D > Aquacoat ECD [1].

pellet tableting mechanical resistance multiparticulate formulation

RS vs RL Grade Differentiation: Release Rate Modulation for Sustained-Release Formulations

Eudragit RS PO and Eudragit RL PO are both neutral, pH-independent, water-insoluble but permeable copolymers that differ in their quaternary ammonium group content (RS contains approximately half the quaternary ammonium groups of RL), which directly governs water permeability and drug release rates. In carbamazepine matrix tablets, formulations containing only Eudragit RS PO exhibited very slow drug release of less than 6% over an 8-hour period. When Eudragit RL PO was blended with Eudragit RS PO, the release rate improved significantly to 44% over 24 hours (p < 0.05) [1]. Similarly, in theophylline matrix tablets, release rate improved significantly as seen in formulations containing Eudragit RL PO and Eudragit RS PO blends compared to RS PO alone [2].

sustained release matrix polymer permeability extended release

Eudragit Grade-Specific Application Scenarios Based on Quantitative Evidence


Duodenal/Jejunal Targeting: Eudragit L100 for Rapid Dissolution at pH ≥6.0

Select Eudragit L100 for formulations requiring rapid drug release in the proximal small intestine (duodenum/jejunum). Based on dissolution kinetics data showing 90% mass loss within 60 minutes at pH 7.2 with a peak dissolution rate of 30.4 mg/g·min [1], L100 is optimal for acid-labile drugs (e.g., proton pump inhibitors, pancreatic enzymes) or drugs causing gastric irritation (e.g., NSAIDs) that must be protected from gastric fluid but require rapid release upon reaching the upper small intestine. The 1:1 MAA:MMA monomer ratio confers the pH 6.0 dissolution threshold [2] necessary for early small intestinal release.

Ileo-Colonic Targeting: Eudragit FS 30 D for Reproducible Colon-Specific Delivery

Prioritize Eudragit FS 30 D for formulations requiring reliable drug delivery to the ileo-colonic region, such as for inflammatory bowel disease therapeutics (mesalamine, budesonide) or colon cancer treatments. In vivo human scintigraphy data demonstrates 87.5% targeting success (14/16 administrations) for Eudragit FS 30 D compared to only 62.5% for Eudragit S organic solution and 0% for Eudragit S aqueous dispersion [3]. This 25-percentage-point improvement in reproducibility reduces inter-subject variability and enhances therapeutic reliability.

Sustained-Release Matrix Systems: Eudragit RS PO/RL PO Blend Ratio Optimization

Utilize Eudragit RS PO as the primary rate-controlling polymer for sustained-release matrix tablets, with Eudragit RL PO added in controlled ratios to fine-tune drug release rates. Evidence shows that RS PO alone provides minimal release (<6% in 8 hours), while incorporating RL PO enables release modulation up to 44% in 24 hours [4]. This graded permeability system (RS = slightly permeable; RL = freely permeable) allows precise adjustment of release profiles for drugs with different solubility characteristics without reformulating the entire matrix system [5].

Compression-Resistant Multiparticulate Coatings: Acrylate-Based Eudragit Over Ethylcellulose

For multiparticulate formulations that will be compressed into tablets (e.g., MUPS tablets), select acrylate-based Eudragit coating polymers over ethylcellulose-based alternatives. Comparative data demonstrates that Eudragit polymers exhibit greater mechanical resistance during compression, with less acceleration of drug release post-tableting compared to ethylcellulose [6]. Eudragit NE 30 D ranks highest among aqueous polymer dispersions for release retardation efficiency, making it particularly suitable for compression-stable controlled-release pellets.

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